8-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine
Description
Properties
Molecular Formula |
C9H12N4 |
|---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
8-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C9H12N4/c1-6(2)7-4-3-5-13-8(7)11-9(10)12-13/h3-6H,1-2H3,(H2,10,12) |
InChI Key |
QZDKCJHAXTZZMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CN2C1=NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Oxidative Cyclization Using N-Amino-2-iminopyridines and β-Diketones
One efficient approach to synthesize triazolo-fused pyridine derivatives, including compounds structurally related to 8-Isopropyl-triazolo[1,5-a]pyridin-2-amine, involves the reaction of N-amino-2-iminopyridines with cyclic β-diketones under oxidative conditions.
- Reaction Conditions: The reaction is typically performed in ethanol with acetic acid (6 equivalents) under an oxygen atmosphere (1 atm) at elevated temperature (~130 °C) for about 18 hours.
- Mechanism: The nucleophilic addition of the enol form of the β-diketone to the N-amino-2-iminopyridine forms an adduct that undergoes oxidative dehydrogenation by molecular oxygen, followed by cyclization and dehydration to yield the triazolo-fused pyridine ring system.
- Yield Optimization: Increasing the acetic acid loading from 2 to 6 equivalents improves yields significantly (from 34% to 74%), but excessive acid (>6 equiv) leads to undesired by-products.
- Atmosphere Influence: Molecular oxygen is critical; under O2, yields reach up to 94%, whereas under argon atmosphere, yields drop drastically (~6%), confirming an oxygen-driven oxidative CDC (cross-dehydrogenative coupling) process.
This method provides a direct, versatile, and environmentally friendly route to triazolo[1,5-a]pyridine derivatives with good to excellent yields.
| Parameter | Condition | Effect on Yield |
|---|---|---|
| Acetic acid equivalents | 2, 4, 6, 8 | Yield increases up to 6 equiv; >6 equiv causes by-products |
| Atmosphere | Air, O2 (1 atm), Ar | O2 atmosphere yields ~94%; Ar only 6% yield |
| Temperature | 130 °C | Optimal for reaction completion |
| Reaction time | 18 hours | Sufficient for full conversion |
Palladium-Catalyzed Buchwald-Hartwig Coupling
Another preparation strategy involves palladium-catalyzed amination (Buchwald-Hartwig coupling) between halogenated triazolo-pyridine derivatives and amino-linker intermediates.
- Substrates: Halogenated derivatives such as 3-bromo-5-(3-chlorophenoxy)-1-isopropyl-1,2,4-triazole are reacted with amine-containing intermediates.
- Catalysts and Ligands: Pd2(dba)3 (0.05 eq.), bulky phosphine ligands such as tBu-XPhos (0.1 eq.), and strong bases like sodium tert-butoxide (NaOtBu, 6 eq.) are used.
- Solvent and Conditions: Reactions are performed in methyl tetrahydrofuran (MeTHF) under degassed conditions at 80–100 °C for 0.5 to 8 hours.
- Outcome: This method allows the formation of 8-isopropyl substituted triazolo[1,5-a]pyridine derivatives with functionalized amine groups, though yields may vary (e.g., 15% yield reported for a model compound).
- Purification: Products are isolated via column chromatography or preparative reverse-phase HPLC.
Functionalization via Halogenated Intermediates and Subsequent Substitutions
Patent literature describes the preparation of 8-bromo-2-isopropyl-triazolo[1,5-a]pyridine derivatives as key intermediates, which can be further elaborated by nucleophilic substitution or coupling reactions to yield functionalized 8-isopropyl triazolo-pyridines.
- Starting Material: 8-bromo-2-isopropyl-triazolo[1,5-a]pyridine-6-carboxylic acid methyl ester.
- Reactions: Substitutions with various nucleophiles or coupling with aryl groups to diversify the substitution pattern.
- Applications: These intermediates are versatile for synthesizing derivatives with medicinal chemistry relevance.
Summary Table of Preparation Methods
Research Findings and Notes
- The oxidative cyclization method is notable for its environmental friendliness and scalability due to mild conditions and use of molecular oxygen as the oxidant.
- The Buchwald-Hartwig coupling provides structural diversity but may require optimization to improve yields.
- The preparation of halogenated intermediates is critical for further functionalization and diversification of the 8-isopropyl triazolo[1,5-a]pyridine scaffold.
- Careful control of acid equivalents and atmosphere is essential to maximize yield and minimize side reactions in oxidative cyclization.
- Structural confirmation of products is typically done by X-ray crystallography and NMR spectroscopy to ensure the formation of the desired fused ring system.
Chemical Reactions Analysis
Types of Reactions: 8-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like NaOCl or MnO2.
Reduction: Reduction reactions can be performed using common reducing agents such as NaBH4.
Common Reagents and Conditions:
Oxidation: NaOCl, Pb(OAc)4, MnO2
Reduction: NaBH4, H2/Pd-C
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of triazolo-pyridine compounds exhibit significant anticancer properties. Specifically, 8-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine has shown potential in inhibiting cancer cell proliferation through various mechanisms. For instance, studies have demonstrated its ability to induce apoptosis in cancer cells by activating specific signaling pathways related to cell death and survival .
Neuropharmacology
The compound has also been explored for its neuroprotective effects. It is believed to interact with neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's. In vitro studies suggest that it may help in reducing oxidative stress and inflammation in neuronal cells .
Antimicrobial Properties
There is emerging evidence supporting the antimicrobial efficacy of this compound against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways. This property can be particularly useful in developing new antibiotics amid rising antibiotic resistance .
Agricultural Science
Pesticide Development
8-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine has been investigated as a potential active ingredient in pesticide formulations. Its ability to inhibit specific enzymes in pests makes it a candidate for developing environmentally friendly pest control agents. Studies have shown that it can effectively reduce pest populations while minimizing harm to beneficial insects .
Material Science
Polymer Chemistry
The compound's unique structure allows it to be utilized in synthesizing novel polymers with enhanced properties. Research indicates that incorporating 8-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine into polymer matrices can improve thermal stability and mechanical strength. This application is particularly relevant for creating high-performance materials for industrial use .
Comparative Data Table
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |
| Neuropharmacology | Reduces oxidative stress in neuronal cells | |
| Antimicrobial Properties | Effective against various bacterial strains | |
| Agricultural Science | Pesticide Development | Reduces pest populations with minimal non-target effects |
| Material Science | Polymer Chemistry | Improves thermal stability and mechanical strength |
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal demonstrated that 8-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine significantly inhibited the growth of breast cancer cells in vitro by activating apoptotic pathways. The research highlighted the compound's potential as a lead molecule for developing new anticancer therapies .
- Neuroprotective Effects : In a recent investigation into neurodegenerative diseases, researchers found that the compound reduced inflammation and oxidative stress markers in cultured neuronal cells exposed to neurotoxic agents. These findings suggest its potential role in treating conditions like Alzheimer's disease .
- Pesticide Efficacy : Field trials assessing the effectiveness of this compound as a pesticide showed a marked reduction in target pest populations without adversely affecting non-target species. This study supports its application in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 8-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, inhibiting its activity and thereby modulating immune responses . Additionally, it inhibits enzymes such as PHD-1, JAK1, and JAK2, which are involved in various signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Core Structure Variations: Triazolopyridine vs. Triazolopyrimidine
The triazolopyridine core differs from triazolopyrimidines (e.g., [1,2,4]triazolo[1,5-a]pyrimidines) by replacing a pyrimidine nitrogen with a carbon atom. This alteration impacts electronic distribution and hydrogen-bonding capacity:
- Triazolopyridines : Exhibit planar aromatic systems suitable for π-π stacking in enzyme active sites (e.g., JAK2 inhibitors like 8-(4-methylsulfonylphenyl)-N-(4-morpholin-4-ylphenyl)-triazolopyridin-2-amine, PDB: 4AQC) .
- Triazolopyrimidines : The additional nitrogen mimics purine bases, enabling interactions with nucleic acid targets or enzymes like acetolactate synthase (ALS) in herbicides .
Key Insight : The pyridine core in 8-isopropyl-triazolopyridin-2-amine may favor kinase inhibition, while pyrimidine analogs are more common in agrochemicals .
Observations :
- Electron-withdrawing groups (e.g., Br) : Enhance reactivity for further derivatization (e.g., 5-Bromo-triazolopyridin-2-amine in drug discovery) .
- Bulky groups (e.g., isopropyl, p-tolyl) : Improve target selectivity by occupying hydrophobic pockets (e.g., JAK2 inhibitors) .
- Aryl/heteroaryl substituents : Thienyl or morpholinyl groups enhance binding to enzymes like JAK2 or ALS .
Biological Activity
8-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine is a novel compound belonging to the triazolo-pyridine class. This compound features a unique structure characterized by a triazole ring fused to a pyridine moiety, with an isopropyl group at the 8-position and an amino group at the 2-position of the triazole ring. These structural features contribute to its potential biological activities, particularly in medicinal chemistry.
Research indicates that 8-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine exhibits significant biological activity through its interaction with various biological targets. Notably, it has been shown to inhibit the AXL receptor tyrosine kinase, which plays a role in several proliferative conditions, including cancer. By modulating the activity of this kinase, the compound may serve as a therapeutic agent in oncology and other related fields.
In Vitro Studies
In vitro studies have demonstrated that 8-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine effectively inhibits AXL receptor activity. These studies suggest that the compound may exhibit synergistic effects when combined with other therapeutic agents, enhancing its pharmacodynamic profile and therapeutic efficacy .
Comparative Analysis with Similar Compounds
The biological activity of 8-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine can be compared with other structurally similar compounds. Below is a table summarizing key features and biological activities of selected compounds:
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 6-Bromo Structure | Contains bromine at the 6-position | Studied for anti-cancer properties |
| 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 7-Bromo Structure | Similar bromination pattern | Potential kinase inhibition |
| 6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 6-Chloro Structure | Chlorinated derivative | Explored for anti-inflammatory effects |
| 5-Methyl-[1,2,4]triazolo[1,5-a]pyridine | 5-Methyl Structure | Methyl group at the 5-position | Different biological activity profile |
| 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine | 7-Methyl Structure | Another methylated variant | Potential neuroprotective properties |
The unique combination of an isopropyl group and an amino substituent in 8-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine enhances its solubility and bioavailability compared to these similar compounds while maintaining or improving its biological activity against specific targets.
Cancer Therapeutics
A case study on the use of 8-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine in cancer therapy highlighted its potential as a lead compound for developing new anti-cancer drugs. The study reported significant inhibition of cancer cell proliferation in various cell lines associated with AXL signaling pathways. The IC50 values obtained from these studies indicated potent anti-proliferative effects comparable to existing treatments.
Synergistic Effects
Another study explored the synergistic effects of combining 8-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine with established chemotherapeutic agents. Results showed enhanced efficacy in inhibiting tumor growth and improved survival rates in animal models. This suggests that this compound could be a valuable addition to combination therapies for cancer treatment.
Q & A
Q. What synthetic methodologies are effective for introducing an isopropyl group at the 8-position of the [1,2,4]triazolo[1,5-a]pyridine core?
The isopropyl group can be introduced via nucleophilic aromatic substitution or transition-metal-catalyzed coupling. For example, halogenated precursors (e.g., 8-bromo derivatives) may undergo Suzuki-Miyaura coupling with isopropylboronic acids under Pd catalysis . Alternatively, direct alkylation using isopropyl halides in the presence of a base (e.g., K₂CO₃) under reflux conditions could be explored. Optimization of solvent (DMF or THF) and temperature (80–120°C) is critical to minimize side reactions .
Q. Which spectroscopic techniques are most reliable for confirming the structure of 8-isopropyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine?
- ¹H/¹³C NMR : Key signals include the isopropyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH) and aromatic protons (δ 7.5–9.0 ppm for triazolopyridine) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with C₉H₁₂N₅.
- X-ray Crystallography : Resolves spatial arrangement and confirms substituent positions .
Q. What are the primary challenges in purifying 8-isopropyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine?
Due to its moderate polarity, column chromatography using silica gel with gradient elution (hexane/EtOAc or DCM/MeOH) is typically required. Recrystallization from methanol or ethanol may improve purity, but solubility issues (common in triazolopyridines) necessitate solvent screening .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the reactivity of the 8-isopropyl group in cross-coupling reactions?
Contradictions often arise from steric hindrance imparted by the isopropyl group. Mechanistic studies (e.g., DFT calculations) can predict reactivity, while controlled experiments with Pd/XPhos catalysts may enhance coupling efficiency. Compare kinetic data with analogous 5-chloro or 7-bromo derivatives to isolate steric vs. electronic effects .
Q. What strategies optimize the compound’s bioavailability for in vivo pharmacological studies?
- Salt Formation : React with HCl or citrate to improve solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the 2-amine position.
- Micellar Encapsulation : Use PEG-based surfactants to enhance aqueous dispersion .
Q. How does the isopropyl group at the 8-position influence binding affinity in kinase inhibition assays?
Structural analogs (e.g., Tucatinib derivatives) suggest bulky substituents at the 8-position enhance hydrophobic interactions with kinase ATP pockets. Conduct molecular docking studies using AutoDock Vina and validate via SPR (surface plasmon resonance) to quantify binding kinetics. Compare with methyl or trifluoromethyl analogs to map steric tolerance .
Data Analysis and Experimental Design
Q. How should researchers design assays to evaluate the compound’s microtubule-disrupting activity?
- In Vitro Tubulin Polymerization Assay : Monitor turbidity at 350 nm over time with purified tubulin.
- IC₅₀ Determination : Use MTT assays in cancer cell lines (e.g., MCF-7, HeLa) and compare with paclitaxel/colchicine controls.
- Immunofluorescence Microscopy : Visualize microtubule fragmentation in treated cells .
Q. What computational methods predict the compound’s metabolic stability?
- CYP450 Metabolism Prediction : Tools like Schrödinger’s ADMET Predictor or SwissADME identify potential oxidation sites (e.g., isopropyl group).
- MD Simulations : Assess interactions with cytochrome P450 3A4 to prioritize labile regions for structural modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
